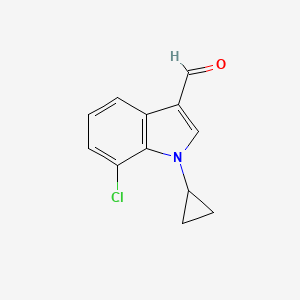

7-cloro-1-ciclopropil-1H-indol-3-carbaldehído

Descripción general

Descripción

7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde: is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chlorine atom at the 7th position, a cyclopropyl group at the 1st position, and an aldehyde group at the 3rd position of the indole ring. It is a white to pale yellow solid with a distinctive odor and is sparingly soluble in water but soluble in organic solvents like alcohols and ethers .

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde is utilized as an intermediate for synthesizing more complex organic molecules. It serves as a building block in multicomponent reactions (MCRs) that facilitate the creation of diverse chemical libraries essential for drug discovery and development. The compound's reactivity is influenced by its structural features, making it a versatile precursor in synthetic pathways.

Biology

The compound plays a crucial role in biological research due to its potential to interact with various biological targets. It is used to study structure-activity relationships (SAR) among indole derivatives, aiding researchers in understanding how modifications to the indole structure can affect biological activity. Notably, it has been investigated for its binding interactions with key enzymes and receptors involved in critical cellular processes.

Medicine

In medicinal chemistry, 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde exhibits promising pharmacological properties. Its derivatives have shown potential as anticancer agents, with studies indicating that they can inhibit the growth of various tumor cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Additionally, this compound has demonstrated antiviral and antimicrobial activities, making it a candidate for further therapeutic exploration.

Industry

The industrial applications of this compound extend to the synthesis of dyes, pigments, and other fine chemicals. Its unique electronic properties contribute to its utility in developing materials with specific characteristics required in various industrial processes.

The biological activity of 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde is primarily attributed to its interaction with cellular targets and pathways. Key mechanisms include:

Enzyme Interaction

The compound interacts with cytochrome P450 enzymes, which are vital for drug metabolism. This interaction can lead to the formation of reactive metabolites that may influence both therapeutic effects and potential toxicity.

Cell Signaling Modulation

It modulates several cellular signaling pathways that impact processes such as cell proliferation and apoptosis. This modulation is crucial for understanding how indole derivatives can be harnessed for therapeutic applications.

Antioxidant Activity

Indole derivatives often exhibit antioxidant properties that protect cells from oxidative stress. This characteristic enhances their potential as therapeutic agents in diseases associated with oxidative damage.

Anticancer Activity

Research has highlighted the anticancer properties of 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde. In vitro studies have shown its ability to inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HCT116 (Colon) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Apoptosis induction |

These findings suggest that this compound could be developed into effective anticancer therapies targeting specific malignancies.

Mecanismo De Acción

Target of Action

7-Chloro-1-cyclopropyl-1H-indole-3-carbaldehyde, also known as 7-chloro-1-cyclopropylindole-3-carbaldehyde, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that contribute to these effects.

Biochemical Pathways

Indole derivatives, including 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde, are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Action Environment

Análisis Bioquímico

Biochemical Properties

7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde, have been shown to exhibit antioxidant, antimicrobial, and anticancer properties . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their catalytic functions.

Cellular Effects

The effects of 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole-3-carbaldehyde, a related compound, acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22 . Similarly, 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde may affect various signaling pathways and gene expression patterns, thereby altering cellular responses and metabolic activities.

Molecular Mechanism

At the molecular level, 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of cellular pathways. For instance, indole derivatives are known to undergo multicomponent reactions, forming complex molecules that can interact with various biological targets . The inherent functional groups of 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde enable it to participate in C–C and C–N coupling reactions, further influencing its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde may change over time due to factors such as stability and degradation. Indole derivatives, including 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde, are known to be sensitive to environmental conditions, which can affect their stability and long-term efficacy . Studies have shown that maintaining proper storage conditions, such as avoiding exposure to high temperatures and light, is crucial for preserving the compound’s activity .

Dosage Effects in Animal Models

The effects of 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, it may cause toxic or adverse effects. For example, indole derivatives have been shown to possess a threshold effect, where increasing the dosage beyond a certain point leads to toxicity . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. Indole derivatives are known to undergo metabolic processes such as oxidation, reduction, and conjugation, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. For instance, indole derivatives have been shown to accumulate in certain tissues, affecting their localization and activity . Understanding the transport mechanisms of 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde can provide insights into its therapeutic potential and safety profile.

Subcellular Localization

The subcellular localization of 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, indole derivatives have been found to localize in the nucleus, mitochondria, or endoplasmic reticulum, where they can exert their biological effects . Investigating the subcellular localization of 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde can help elucidate its mechanism of action and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde typically involves the chlorination of 1-cyclopropyl-1H-indole followed by formylation. One common method includes the use of Vilsmeier-Haack reaction, where the indole derivative reacts with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 3rd position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: 7-chloro-1-cyclopropyl-1H-indole-3-carboxylic acid.

Reduction: 7-chloro-1-cyclopropyl-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

- 7-chloro-1H-indole-3-carbaldehyde

- 1-cyclopropyl-1H-indole-3-carbaldehyde

- 7-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde

Comparison: Compared to 7-chloro-1H-indole-3-carbaldehyde, the presence of the cyclopropyl group in 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde enhances its steric bulk, potentially affecting its binding affinity and selectivity towards biological targets. The chlorine atom at the 7th position increases the compound’s electron-withdrawing capacity, influencing its reactivity in chemical reactions .

Actividad Biológica

7-Chloro-1-cyclopropyl-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer, antiviral, and antimicrobial agent, among other pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

The biological activity of 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde is primarily attributed to its interaction with various cellular targets and pathways. Indole derivatives are known to modulate enzyme activity and influence cellular signaling pathways, which can lead to significant effects on cell proliferation and apoptosis.

Key Mechanisms Include:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, affecting drug metabolism and potentially leading to the formation of reactive metabolites.

- Cell Signaling Modulation : It influences pathways related to immune responses and metabolic processes, acting as a receptor agonist or antagonist.

- Antioxidant Activity : Indole derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Research indicates that 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde displays notable anticancer properties. In vitro studies have shown that it inhibits the growth of various tumor cell lines by interfering with key signaling pathways necessary for cell proliferation.

Table 1: In Vitro Antitumor Activity

| Cell Line | GI50 (μM) | Notes |

|---|---|---|

| MCF-7 (Breast) | 0.5 | Significant growth inhibition observed |

| HCT116 (Colorectal) | 0.3 | Effective against colorectal cancer cells |

| A549 (Lung) | 0.4 | Induces apoptosis in lung cancer cells |

These findings suggest that the compound may act as a multikinase inhibitor, targeting several kinases involved in cancer progression .

Antiviral Activity

The compound has also demonstrated antiviral properties, particularly against viral infections that exploit host cell machinery for replication. Its mechanism may involve inhibiting viral entry or replication within host cells.

Antimicrobial Activity

7-Chloro-1-cyclopropyl-1H-indole-3-carbaldehyde exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Microorganism | MIC (μg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 1 | Effective against MRSA |

| Escherichia coli | >50 | Limited activity observed |

| Candida albicans | 7.8 | Moderate antifungal activity |

These results highlight its potential as a therapeutic agent for treating bacterial infections, particularly those resistant to conventional antibiotics .

Structure-Activity Relationship (SAR)

The unique cyclopropyl moiety in 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde is believed to enhance its biological activity compared to other indole derivatives. The structure facilitates better binding affinity to biological targets, influencing its pharmacological profile.

Case Studies

Recent studies have explored the efficacy of this compound in various experimental settings:

- Tumor Growth Inhibition : A study evaluated the effect of the compound on xenograft models of breast cancer, revealing significant tumor size reduction compared to controls.

- Synergistic Effects : In combination with existing antiviral drugs, it showed enhanced efficacy against viral strains resistant to single-agent therapies.

Propiedades

IUPAC Name |

7-chloro-1-cyclopropylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-11-3-1-2-10-8(7-15)6-14(12(10)11)9-4-5-9/h1-3,6-7,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYIWFQXCDEAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C3=C2C(=CC=C3)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801232684 | |

| Record name | 7-Chloro-1-cyclopropyl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801232684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350760-98-3 | |

| Record name | 7-Chloro-1-cyclopropyl-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350760-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1-cyclopropyl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801232684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.